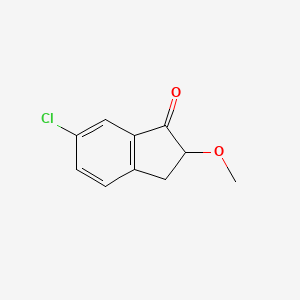![molecular formula C8H15NO3 B2582502 4-[(Propan-2-yl)carbamoyl]butanoic acid CAS No. 59481-43-5](/img/structure/B2582502.png)
4-[(Propan-2-yl)carbamoyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Propan-2-yl)carbamoyl]butanoic acid, also known as 5-(isopropylamino)-5-oxopentanoic acid, is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 173.21 .Aplicaciones Científicas De Investigación
Synthesis and Biochemical Applications
- Inhibition of Mycolic Acid Biosynthesis : A study on the synthesis of cyclopropane fatty acids revealed their potential as inhibitors of mycolic acid biosynthesis in mycobacteria, which is a key process in the cell wall formation of these bacteria. This indicates the potential application of such compounds in developing treatments against mycobacterial diseases, including tuberculosis (Hartmann et al., 1994).
Material Science and Chemistry
- Fluorescence Properties for Sensing Applications : The fluorescence behavior of carbazole-based dyes, including those structurally related to 4-[(Propan-2-yl)carbamoyl]butanoic acid, has been studied for potential applications in sensing and molecular recognition. The inclusion complexes with β-cyclodextrin enhance fluorescence intensities, indicating the utility of these compounds in designing fluorescence-based sensors (Lao et al., 2012).
Pharmacology and Drug Development
- Urease Inhibition for Therapeutic Applications : Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent urease inhibitors. Such compounds could be valuable in the development of therapeutics against diseases caused by urease-producing pathogens (Nazir et al., 2018).
Environmental Science
- Antiprotozoal Activity for Disease Control : Research into 4-aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates has shown these compounds to exhibit antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. This finding is significant for the development of new treatments for diseases like malaria and sleeping sickness (Weis et al., 2014).
Biotechnology
- Optical Gating of Synthetic Ion Channels : A study demonstrated the use of photolabile hydrophobic molecules, including derivatives of butanoic acid, for the optical gating of synthetic ion channels. This application is promising for controlled release and sensing applications in biotechnology and nanofluidic devices (Ali et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
5-oxo-5-(propan-2-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)9-7(10)4-3-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFRIXJGHWEGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59481-43-5 |
Source


|
| Record name | 4-[(propan-2-yl)carbamoyl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
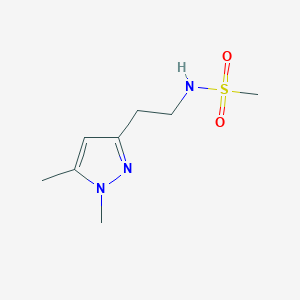
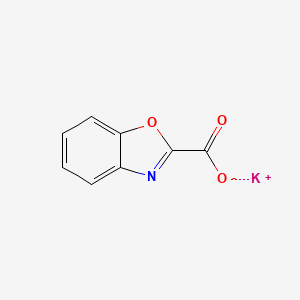
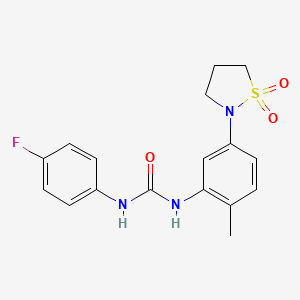
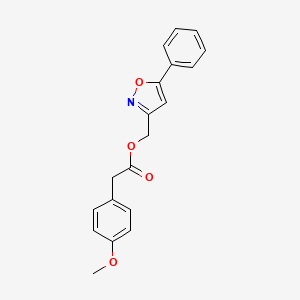
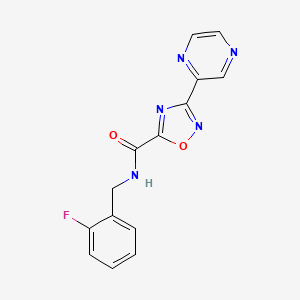
![1-(4-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2582426.png)
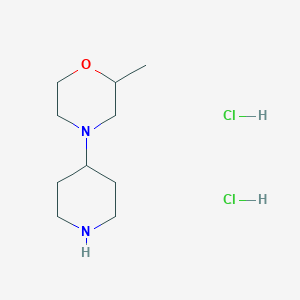
![(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582431.png)
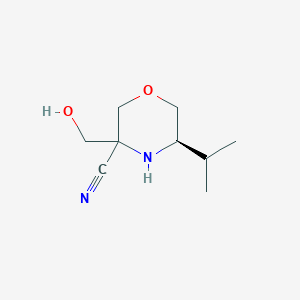
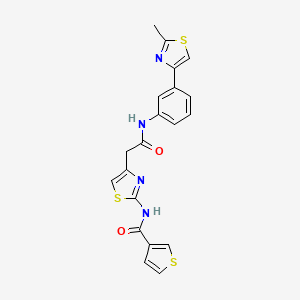
![2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2582437.png)
![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)
![2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine](/img/structure/B2582440.png)
